molecular formula C9H11BrO2S B1286707 1-Bromo-4-(propane-2-sulfonyl)benzene CAS No. 70399-02-9

1-Bromo-4-(propane-2-sulfonyl)benzene

Cat. No.: B1286707
CAS No.: 70399-02-9
M. Wt: 263.15 g/mol
InChI Key: WQZTWNHNXOSAAR-UHFFFAOYSA-N
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Description

1-Bromo-4-(propane-2-sulfonyl)benzene is an organic compound with the chemical formula C9H11BrO2S. It is characterized by a benzene ring substituted with a bromine atom and a propane-2-sulfonyl group. This compound appears as a white to pale yellow solid and is soluble in organic solvents such as diethyl ether, chloroform, and dimethylformamide, but only slightly soluble in water .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-4-(propane-2-sulfonyl)benzene can be synthesized through a multi-step process involving the following steps:

Industrial Production Methods

Industrial production of this compound typically follows the same synthetic route as described above, with optimizations for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-Bromo-4-(propane-2-sulfonyl)benzene undergoes various types of chemical reactions, including:

Scientific Research Applications

1-Bromo-4-(propane-2-sulfonyl)benzene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-4-(propane-2-sulfonyl)benzene primarily involves electrophilic aromatic substitution reactions. The bromine atom acts as an electrophile, facilitating the formation of a sigma-bond with the benzene ring. This generates a positively charged benzenonium intermediate, which then undergoes further reactions to yield substituted benzene derivatives .

Comparison with Similar Compounds

1-Bromo-4-(propane-2-sulfonyl)benzene can be compared with other similar compounds such as:

    Bromobenzene: Consists of a benzene ring substituted with a bromine atom.

    4-Bromobenzenesulfonyl chloride: Contains a sulfonyl chloride group instead of a sulfonyl group.

The uniqueness of this compound lies in its combination of a bromine atom and a propane-2-sulfonyl group, which allows for diverse chemical reactivity and applications in various fields.

Properties

IUPAC Name

1-bromo-4-propan-2-ylsulfonylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO2S/c1-7(2)13(11,12)9-5-3-8(10)4-6-9/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQZTWNHNXOSAAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10601481
Record name 1-Bromo-4-(propane-2-sulfonyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10601481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70399-02-9
Record name 1-Bromo-4-(propane-2-sulfonyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10601481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-bromo-4-(propane-2-sulfonyl)benzene
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